molecular formula C10H8F2O B1592405 5,8-DIFLUORO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE CAS No. 501373-03-1

5,8-DIFLUORO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE

Cat. No.: B1592405
CAS No.: 501373-03-1
M. Wt: 182.17 g/mol
InChI Key: OMSOZMDPJCEEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone is an organic compound with the molecular formula C10H8F2O It is a derivative of naphthalenone, characterized by the presence of two fluorine atoms at the 5th and 8th positions of the naphthalenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone typically involves the fluorination of a naphthalenone precursor. One common method is the electrophilic fluorination of 3,4-dihydro-1(2H)-naphthalenone using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

While specific industrial production methods for 5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors for better control over reaction conditions and yield, as well as the development of more efficient and cost-effective fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to the parent naphthalenone or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of difluoroquinones.

    Reduction: Formation of reduced naphthalenone derivatives.

    Substitution: Formation of substituted naphthalenone derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5,8-DIFLUORO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE as an anticancer agent. A notable investigation involved a derivative of this compound, which demonstrated significant antiproliferative effects against various human cancer cell lines, including HeLa and MDA-MB-231. The compound's mechanism involves the induction of apoptosis via the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .

Table 1: Anticancer Activity of Derivative Compounds

Compound NameIC50 (μM)Cell Lines TestedMechanism of Action
d1 (related to 5,8-DIFLUORO)5.58 - 11.13HeLa, MDA-MB-231Apoptosis via BAX/Bcl-2 modulation
Cisplatin~10VariousDNA cross-linking

Anti-Angiogenic Properties

The compound has also shown promise in inhibiting angiogenesis. In vivo studies using the chick chorioallantoic membrane (CAM) model demonstrated that treatment with derivatives led to a significant reduction in new blood vessel formation induced by VEGF . This suggests potential applications in cancer therapies where angiogenesis plays a critical role.

Material Science Applications

This compound and its derivatives have been explored for their utility in developing advanced materials due to their unique structural properties. Their ability to form stable complexes with various metal ions has implications for catalysis and sensor technologies.

Table 2: Material Properties of 5,8-DIFLUORO Derivatives

PropertyValue
SolubilitySoluble in organic solvents
StabilityStable under ambient conditions
Coordination AbilityForms complexes with transition metals

Case Study 1: Anticancer Efficacy in Animal Models

In a controlled study involving EAC-bearing mice treated with a derivative of this compound, significant tumor regression was observed. The treatment not only inhibited tumor growth but also restored normal hematological parameters in treated subjects compared to control groups .

Case Study 2: Synthesis and Characterization

The synthesis of related compounds has been documented extensively. For instance, reactions involving fluorinated naphthalene derivatives have yielded high-purity products with yields exceeding 90%. Characterization techniques such as NMR and mass spectrometry are routinely employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-1(2H)-naphthalenone: The parent compound without fluorine atoms.

    5,8-Dichloro-3,4-dihydro-1(2H)-naphthalenone: A similar compound with chlorine atoms instead of fluorine.

    5,8-Dibromo-3,4-dihydro-1(2H)-naphthalenone: A similar compound with bromine atoms instead of fluorine.

Uniqueness

5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it particularly valuable in medicinal chemistry and drug design.

Biological Activity

5,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one (CAS No. 501373-03-1) is a synthetic compound with potential biological activity. Its unique structure, characterized by the presence of two fluorine atoms and a naphthalene backbone, makes it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity based on diverse research findings, including case studies and data tables.

  • Molecular Formula: C10H8F2O
  • Molecular Weight: 182.17 g/mol
  • CAS Number: 501373-03-1
  • Synonyms: 5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone; 5,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-one

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antifungal properties and its interaction with cytochrome P450 enzymes.

Antifungal Activity

Recent studies have demonstrated that compounds similar to 5,8-difluoro derivatives exhibit significant antifungal activity. For instance, the minimal inhibitory concentration (MIC) values for related compounds against Candida albicans were reported as follows:

CompoundMIC (µg/mL)
Fluconazole (FLC)0.020
2,4-Dichlorinated derivative0.023
2,4-Difluorinated derivative>0.210

These findings suggest that while some derivatives show comparable activity to established antifungals like fluconazole, others may require further optimization to enhance their efficacy .

Cytochrome P450 Inhibition

The inhibition of cytochrome P450 enzymes is crucial in drug metabolism and the biosynthesis of steroids. Studies have shown that certain difluorinated naphthalene derivatives exhibit varying degrees of inhibition against key cytochrome P450 enzymes involved in steroidogenesis:

EnzymeIC50 (µM)
CYP11B10.15
CYP11B24.5
CYP26A118 - 34

These results indicate that while some derivatives demonstrate potent inhibition of specific enzymes, others are less effective .

Case Study 1: Antifungal Efficacy

In a comparative study involving various fluorinated naphthalene derivatives, the compound with a dichloro substitution showed significantly higher antifungal activity against C. albicans compared to its difluoro counterpart. This highlights the importance of functional group modifications in enhancing biological activity.

Case Study 2: Pharmacokinetic Properties

Research on the pharmacokinetics of difluorinated compounds has revealed favorable absorption characteristics. For instance, compounds similar to 5,8-difluoro derivatives exhibited high gastrointestinal absorption rates, making them suitable candidates for oral administration in therapeutic applications .

Properties

IUPAC Name

5,8-difluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSOZMDPJCEEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C(=O)C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629504
Record name 5,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501373-03-1
Record name 5,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-DIFLUORO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
Reactant of Route 2
5,8-DIFLUORO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
Reactant of Route 3
Reactant of Route 3
5,8-DIFLUORO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
Reactant of Route 4
5,8-DIFLUORO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
Reactant of Route 5
5,8-DIFLUORO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
Reactant of Route 6
Reactant of Route 6
5,8-DIFLUORO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.